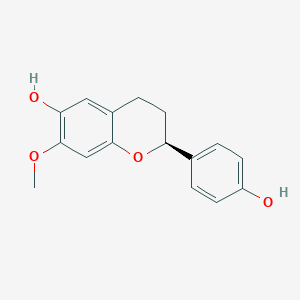
6,4'-Dihydroxy-7-methoxyflavan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,4’-Dihydroxy-7-methoxyflavan is a flavonoid compound that can be isolated from the heartwood of Dalbergia odorifera . This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties . It has been studied for its potential therapeutic applications, particularly in the treatment of bone-related diseases such as osteoporosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,4’-Dihydroxy-7-methoxyflavan typically involves the use of flavonoid precursors. One common method is the cyclization of chalcones under acidic conditions to form the flavan structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial Production Methods
Industrial production of 6,4’-Dihydroxy-7-methoxyflavan can be achieved through the extraction from natural sources such as Dalbergia odorifera. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from the plant material . The extracted compound is then purified using techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,4’-Dihydroxy-7-methoxyflavan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced flavan derivatives.
Substitution: Formation of acylated or alkylated flavan derivatives.
Wissenschaftliche Forschungsanwendungen
6,4’-Dihydroxy-7-methoxyflavan has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of antioxidant and anti-inflammatory products.
Wirkmechanismus
The mechanism of action of 6,4’-Dihydroxy-7-methoxyflavan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa-B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Neuroprotective Activity: It protects neurons from oxidative damage and inflammation by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Vergleich Mit ähnlichen Verbindungen
6,4’-Dihydroxy-7-methoxyflavan can be compared with other similar flavonoid compounds:
6,4’-Dihydroxy-7-methoxyflavanone: Similar in structure but differs in the presence of a ketone group at the C-4 position.
7,4’-Dihydroxyflavan: Lacks the methoxy group at the C-7 position.
4’-Hydroxy-7-methoxyflavan: Lacks the hydroxyl group at the C-6 position.
These comparisons highlight the unique structural features of 6,4’-Dihydroxy-7-methoxyflavan, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H16O4 |
|---|---|
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
(2S)-2-(4-hydroxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-9-15-11(8-13(16)18)4-7-14(20-15)10-2-5-12(17)6-3-10/h2-3,5-6,8-9,14,17-18H,4,7H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
RHHDYYWXCOHKMQ-AWEZNQCLSA-N |
Isomerische SMILES |
COC1=C(C=C2CC[C@H](OC2=C1)C3=CC=C(C=C3)O)O |
Kanonische SMILES |
COC1=C(C=C2CCC(OC2=C1)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


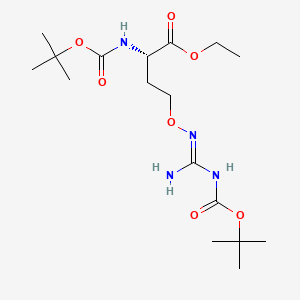
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
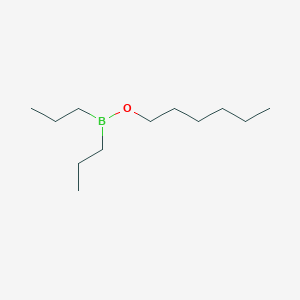
![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
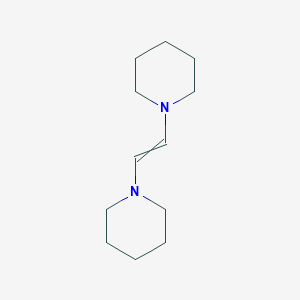
![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)
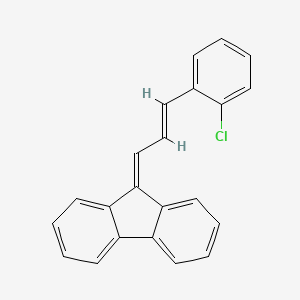
![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
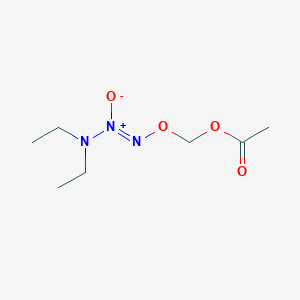
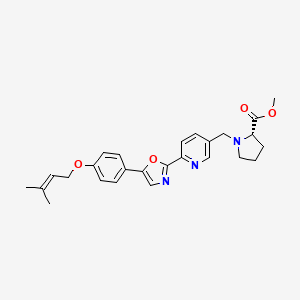
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
